N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide
Overview
Description
N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential neuroprotective effects .
Preparation Methods
The synthesis of N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine ringThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the quality of the final product.
Chemical Reactions Analysis
N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its neuroprotective properties are being explored for therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways involved in oxidative stress and neuroprotection.
Comparison with Similar Compounds
N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(propan-2-yl)ethanediamide can be compared with other piperazine derivatives, such as:
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound is a potent and selective dopamine D4 ligand.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Known for its neuroprotective effects against aluminium-induced neurotoxicity.
Properties
IUPAC Name |
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-14(2)21-18(25)17(24)20-8-9-22-10-12-23(13-11-22)19(26)15-4-6-16(27-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNZMHQRJRCYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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